molecular formula C16H15ClFN5O2S B2979942 N-(4-chloro-2-fluorophenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide CAS No. 1040652-97-8

N-(4-chloro-2-fluorophenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide

Cat. No.: B2979942
CAS No.: 1040652-97-8
M. Wt: 395.84
InChI Key: BSRONFGPSGIPAU-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a synthetic organic compound that belongs to the class of triazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyridazine core, followed by the introduction of the acetamide group and the chlorofluorophenyl moiety. Common reagents used in these reactions include hydrazine derivatives, acylating agents, and halogenated aromatic compounds. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the sulfanyl group to a sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl group to a hydroxyl group.

    Substitution: Halogen exchange reactions on the aromatic ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, inflammation, and infectious diseases.

    Industry: As a precursor for the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to the desired therapeutic effects. Detailed studies on the molecular targets and pathways involved would provide insights into its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide
  • N-(4-fluorophenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide

Uniqueness

The presence of both chloro and fluoro substituents on the phenyl ring in N-(4-chloro-2-fluorophenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide may confer unique properties, such as enhanced biological activity or improved pharmacokinetic profiles, compared to similar compounds with only one halogen substituent.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-(3-oxo-6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN5O2S/c1-9(2)26-15-6-5-13-20-22(16(25)23(13)21-15)8-14(24)19-12-4-3-10(17)7-11(12)18/h3-7,9H,8H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRONFGPSGIPAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN2C(=NN(C2=O)CC(=O)NC3=C(C=C(C=C3)Cl)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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